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molecular formula C9H11BO2 B1461738 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 221352-10-9

3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B1461738
M. Wt: 162 g/mol
InChI Key: XPHBVPSNNPMQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933018B2

Procedure details

To a solution of n-BuLi (21.2 ml, 0.053 mol) in anhydrous THF (160 mL) at −78° C. under argon was slowly added a solution of 2-(2-bromophenyl)propan-2-ol (XCV) (0.0212 mol, 4.55 g) in anhydrous THF (50 mL) while maintaining the temperature below −65° C. After addition was complete, the reaction mixture was stirred at −75° C. for 30 min. To this mixture was added in portions trimethyl borate (0.032 mol, 3.3 g), and the reaction mixture was stirred at −78° C. for 30 min and then at room temperature overnight. The mixture was cooled to 0° C., carefully quenched with 1M aqueous HCl, and stirred at room temperature for 15 min. The mixture was acidified to pH 3 with 2M HCl and stirring was continued for 1 hour. The two phases were separated and the aqueous layer was extracted with EtOAc. The combined organic phases were dried over MgSO4. The crude product was purified by silica gel chromatography using DCM followed by DCM/MeOH 300/1 to give 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (XCVI) as a light yellow oil (1.37 g; 8.5 mmol, 40% yield). 1H NMR (CDCl3) δ ppm 1.54 (s, 6H), 7.25-7.29 (m, 1H), 7.33 (d, J=7 Hz, 1H), 7.45 (td, J=7 Hz, J=1 Hz, 1H), 7.68 (d, J=7 Hz, 1H).
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]([OH:16])([CH3:15])[CH3:14].[B:17](OC)(OC)[O:18]C>C1COCC1>[CH3:14][C:13]1([CH3:15])[O:16][B:17]([OH:18])[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2

Inputs

Step One
Name
Quantity
21.2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
4.55 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(C)(C)O
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −75° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −65° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at −78° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with 1M aqueous HCl
STIRRING
Type
STIRRING
Details
stirred at room temperature for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The two phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C2=C(B(O1)O)C=CC=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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